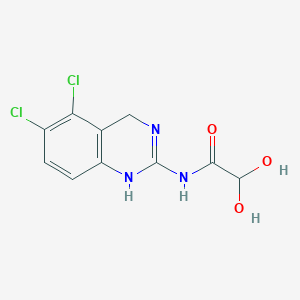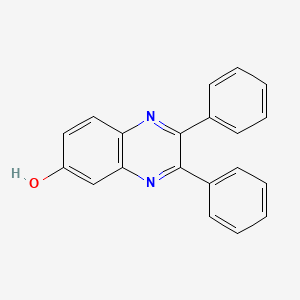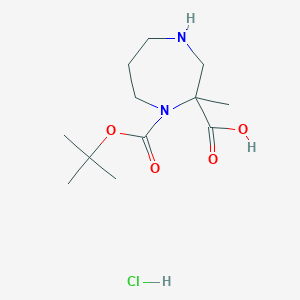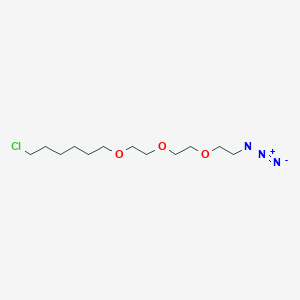
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid is an organic compound that features both an indene and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Amination: The indene derivative is then subjected to amination reactions to introduce the amino group at the desired position.
Nitration: The benzoic acid derivative undergoes nitration to introduce the nitro group.
Coupling Reaction: Finally, the indene and benzoic acid derivatives are coupled under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Indene ketones or alcohols.
Aplicaciones Científicas De Investigación
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-chlorobenzoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid is unique due to the presence of both an indene and a nitrobenzoic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
195379-34-1 |
|---|---|
Fórmula molecular |
C16H14N2O4 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-inden-5-ylamino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C16H14N2O4/c19-16(20)14-7-6-13(18(21)22)9-15(14)17-12-5-4-10-2-1-3-11(10)8-12/h4-9,17H,1-3H2,(H,19,20) |
Clave InChI |
UIHZQDLQZGQHTO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)


![2-(3-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11836943.png)




![[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11836959.png)

![8-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11836975.png)



